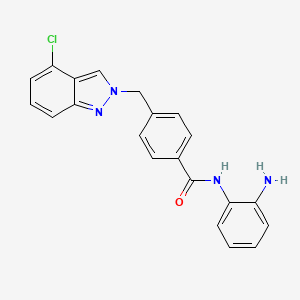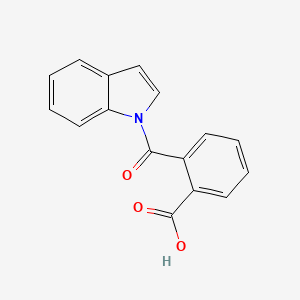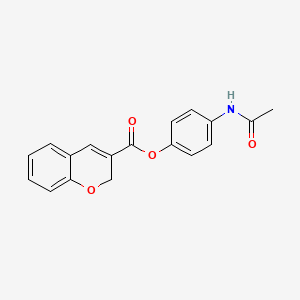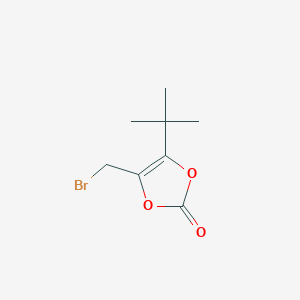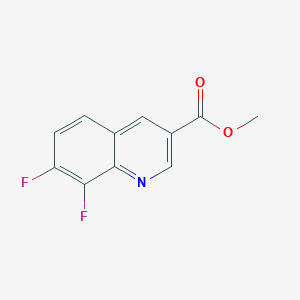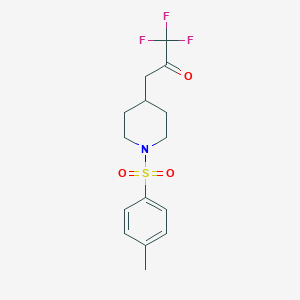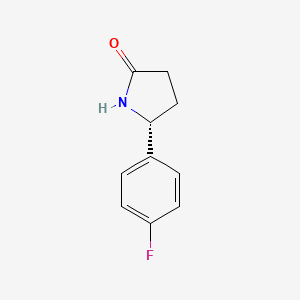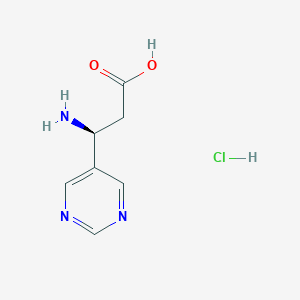
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroethylamine with 3-hydroxypropylamine in the presence of phosphoramidic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
化学反应分析
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acid derivatives, while reduction can produce amine derivatives.
科学研究应用
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of cyclophosphamide impurities.
Biology: The compound’s structural properties make it a subject of study in biochemical research.
Industry: It may be used in the development of new chemical processes and materials.
作用机制
The mechanism of action of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved include DNA alkylation and protein modification, which can disrupt cellular functions .
相似化合物的比较
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid can be compared with other similar compounds, such as:
Cyclophosphamide: The parent compound from which it is derived.
Ifosfamide: Another chemotherapeutic agent with a similar structure.
Melphalan: A related alkylating agent used in cancer treatment.
The uniqueness of this compound lies in its specific structural properties and its role as an impurity in cyclophosphamide, which necessitates its study for ensuring drug safety and efficacy .
属性
分子式 |
C7H18ClN2O4P |
|---|---|
分子量 |
260.65 g/mol |
IUPAC 名称 |
[2-chloroethyl-[2-(3-hydroxypropylamino)ethyl]amino]phosphonic acid |
InChI |
InChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14) |
InChI 键 |
PNMXYZFTSIITQB-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCN(CCCl)P(=O)(O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


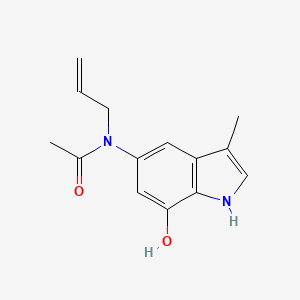

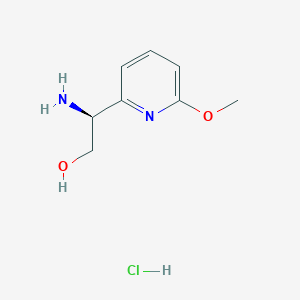
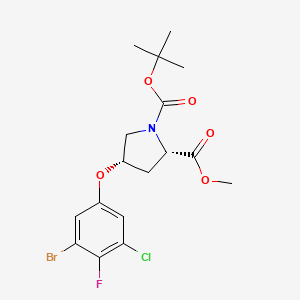
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
